molecular formula C9H17NO B13183503 1-Amino-3-(1-methylcyclopentyl)propan-2-one

1-Amino-3-(1-methylcyclopentyl)propan-2-one

Katalognummer: B13183503
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: XDYLUXGRDSXYCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Amino-3-(1-methylcyclopentyl)propan-2-one involves several steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Amino-3-(1-methylcyclopentyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(1-methylcyclopentyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(1-methylcyclopentyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(1-methylcyclopentyl)propan-2-one can be compared with other similar compounds, such as:

    1-Amino-3-(1-methylcyclohexyl)propan-2-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    1-Amino-3-(1-methylcyclobutyl)propan-2-one: Similar structure but with a cyclobutyl ring.

    1-Amino-3-(1-methylcycloheptyl)propan-2-one: Similar structure but with a cycloheptyl ring.

The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity, stability, and interactions with other molecules .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-amino-3-(1-methylcyclopentyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-9(4-2-3-5-9)6-8(11)7-10/h2-7,10H2,1H3

InChI-Schlüssel

XDYLUXGRDSXYCE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1)CC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.